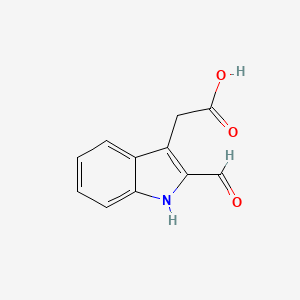

2-(2-formyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(2-formyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15) |

InChI Key |

GJHIVSOTRNLSME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Formyl 1h Indol 3 Yl Acetic Acid and Its Structural Analogues

Established Strategies for Indole (B1671886) Ring System Construction Relevant to 2-(2-formyl-1H-indol-3-yl)acetic acid

The foundation of the synthesis lies in the efficient construction of the indole scaffold. Several classical and modern methods are suitable for preparing indole precursors that can be elaborated into the target molecule.

The Fischer indole synthesis is one of the most widely used and versatile methods. mdpi.comwikipedia.org Discovered in 1883, it involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org By choosing an appropriate ketone precursor, such as levulinic acid or a related keto-ester, the acetic acid side chain or a precursor can be directly installed at the C-3 position during the ring formation.

Another powerful method is the Leimgruber-Batcho indole synthesis , which is particularly valuable for preparing indoles unsubstituted at the C-2 and C-3 positions. wikipedia.orgclockss.org This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal. wikipedia.orgwikipedia.org Subsequent reductive cyclization of the intermediate nitrostyrene (B7858105) yields the indole. wikipedia.orgclockss.org This method is advantageous due to its mild conditions and the availability of diverse o-nitrotoluene starting materials, making it a popular alternative to the Fischer synthesis, especially in industrial applications. wikipedia.orgrsc.org

| Synthesis Method | Key Reactants | Conditions | Advantages |

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | High versatility, allows for direct C-3 side chain installation |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide acetal | 1. Enamine formation; 2. Reductive cyclization (e.g., Raney Ni/H₂, Pd/C) | Mild conditions, high yield, produces C-2/C-3 unsubstituted indoles |

Regioselective Functionalization Approaches for C-2 Formylation and C-3 Acetic Acid Substitution

With the indole core established, the primary challenge becomes the regioselective introduction of the formyl group at the C-2 position and the acetic acid moiety at C-3. Most synthetic strategies introduce the C-3 substituent first, followed by the more difficult C-2 functionalization.

Introduction of the Formyl Group at the C-2 Position of the Indole Nucleus

Direct electrophilic formylation of the indole nucleus, for example via the Vilsmeier-Haack reaction (using POCl₃/DMF), overwhelmingly occurs at the electron-rich C-3 position. semanticscholar.orgijpcbs.comorgsyn.org Therefore, achieving C-2 formylation requires strategies that either block the C-3 position or specifically activate the C-2 position.

One of the most effective strategies is directed ortho-metalation (DoM) . This involves the use of a directing group on the indole nitrogen (N-1). Protection of the indole nitrogen with a group such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) facilitates deprotonation at the C-2 position by a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The resulting C-2 lithiated species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with high regioselectivity. researchgate.net

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for C-2 functionalization. rsc.org Catalytic systems based on palladium, rhodium, or iridium can selectively activate the C-2 C-H bond, often guided by a directing group on the nitrogen, enabling subsequent coupling with a suitable partner. nih.govacs.org For instance, a 3-carboxamide group has been shown to direct the functionalization of the C-2 position. nih.gov

A less direct but viable method involves the oxidation of a 2-methyl group. If the synthesis starts with a 2-methyl-1H-indol-3-yl)acetic acid derivative, the methyl group can be oxidized to a formyl group using reagents such as selenium dioxide (SeO₂). researchgate.net

| C-2 Formylation Method | Reagents | Key Features |

| Directed Metalation | 1. N-protection (e.g., TsCl) 2. Strong base (e.g., n-BuLi) 3. Formylating agent (e.g., DMF) | High regioselectivity for C-2; requires protection/deprotection steps. |

| Vilsmeier-Haack | POCl₃, DMF | Typically C-3 selective; C-2 formylation possible if C-3 is blocked. sciencemadness.org |

| Oxidation | SeO₂ | Requires a 2-methylindole (B41428) precursor. researchgate.net |

Methods for Acetic Acid Side Chain Elaboration at the C-3 Position

The introduction of the acetic acid side chain at the C-3 position is a more straightforward transformation due to the inherent nucleophilicity of this position. When not incorporated during the initial ring synthesis, the side chain can be added to a pre-formed indole nucleus.

A common route proceeds through a Mannich reaction to form gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole). Gramine serves as an excellent electrophile, and its dimethylamino group can be displaced by cyanide ions to form indole-3-acetonitrile. nih.govmdma.ch Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields indole-3-acetic acid.

Alternatively, direct alkylation of the indole nucleus at C-3 with an α-haloacetate ester (e.g., ethyl bromoacetate) can be performed, followed by hydrolysis of the ester to the carboxylic acid. However, this method can suffer from competing N-alkylation, especially with unprotected indoles.

Multi-Step Synthesis Pathways and Optimization

A logical and efficient multi-step synthesis of this compound would logically begin with a commercially available and relatively inexpensive starting material that already contains the C-3 acetic acid moiety.

Selection of Starting Materials and Reaction Conditions

A highly plausible synthetic pathway commences with indole-3-acetic acid or its corresponding methyl or ethyl ester. The ester form is often preferred to avoid complications with the acidic proton of the carboxyl group in subsequent steps.

Proposed Synthetic Pathway:

N-Protection: The synthesis begins with the protection of the indole nitrogen of methyl indole-3-acetate. A sulfonyl group, such as tosyl (Ts) or benzenesulfonyl (Bs), is ideal as it serves as a robust protecting group and an effective directing group for C-2 lithiation. The protection is typically achieved using the corresponding sulfonyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

C-2 Formylation via Directed Metalation: The N-protected intermediate is then subjected to regioselective formylation. Treatment with a strong organolithium base, such as tert-butyllithium, at low temperature (e.g., -78 °C) selectively deprotonates the C-2 position. The resulting anion is then trapped by adding N,N-dimethylformamide (DMF) to install the formyl group.

Ester Hydrolysis and Deprotection: The final steps involve the removal of the protecting groups. The methyl ester can be hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol (B129727). derpharmachemica.com The N-sulfonyl group is typically removed under reductive conditions or with a strong base, depending on the specific group used, to yield the final product, this compound.

Identification and Characterization of Key Intermediates

The successful execution of the multi-step synthesis relies on the accurate identification and characterization of its key intermediates.

Intermediate 1: N-Protected Methyl Indole-3-acetate (e.g., Methyl 2-(1-tosyl-1H-indol-3-yl)acetate): This intermediate is characterized by the presence of the ester and the N-sulfonyl protecting group. In ¹H NMR spectroscopy, one would expect to see signals corresponding to the indole ring protons, the methylene (B1212753) protons of the acetate (B1210297) side chain, the methyl ester protons, and the protons of the tosyl group.

Intermediate 2: C-2 Formylated Intermediate (e.g., Methyl 2-(2-formyl-1-tosyl-1H-indol-3-yl)acetate): This is the crucial product of the regioselective formylation step. Its formation can be confirmed by the appearance of a new singlet in the aldehydic region (around 9-10 ppm) of the ¹H NMR spectrum and the disappearance of the C-2 proton signal. The C=O stretch of the new aldehyde would also be visible in the IR spectrum (approx. 1670-1690 cm⁻¹).

Each step of the synthesis would be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding. The structure and purity of the isolated intermediates and the final product would be rigorously confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthetic Exploration of this compound Derivatives

The chemical architecture of this compound offers several avenues for structural diversification. Synthetic efforts have focused on four primary regions of the molecule: the indole nitrogen (N-1), the formyl group at the C-2 position, the carboxylic acid moiety of the side chain at C-3, and the foundational benzene (B151609) ring of the indole core.

The nitrogen atom of the indole ring is a common site for functionalization, which can significantly influence the molecule's electronic properties and biological activity. The acidic proton at the N-1 position can be readily substituted through various alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups at the N-1 position is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. For instance, reacting an N-H indole with methyl 2-bromoacetate and a base like potassium tertiary butoxide in a solvent such as dimethylformamide (DMF) can introduce an acetic acid methyl ester group, which can subsequently be hydrolyzed to the corresponding carboxylic acid. derpharmachemica.com This strategy allows for the synthesis of a variety of N-substituted analogues.

N-Acylation: Acyl groups can be introduced at the indole nitrogen to form N-acylindoles. A standard procedure involves treating the indole with an acylating agent, such as benzoyl chloride, in a suitable solvent. nih.gov This modification converts the nitrogen from a hydrogen-bond donor to an acceptor and introduces a conjugated amide system, altering the molecule's conformational flexibility and electronic distribution.

Table 1: Examples of Modifications at the Indole Nitrogen (N-1)

| Modification Type | Reagent Example | Resulting N-1 Substituent |

|---|---|---|

| N-Alkylation | Methyl 2-bromoacetate | -CH₂COOCH₃ |

| N-Alkylation | Benzyl bromide | -CH₂Ph |

| N-Acylation | Benzoyl chloride | -C(O)Ph |

| N-Sulfonylation | Tosyl chloride | -SO₂C₆H₄CH₃ |

The aldehyde functional group at the C-2 position is a highly versatile handle for a wide range of chemical transformations. Its electrophilic carbon and the adjacent C-H bond are susceptible to nucleophilic addition and oxidation, respectively.

Condensation Reactions: The formyl group readily undergoes condensation reactions with active methylene compounds. A notable example is the Knoevenagel condensation, where the indole aldehyde reacts with compounds like 3-cyanoacetylindole in the presence of a catalyst such as triphenylphosphine (B44618) to form a new carbon-carbon double bond. researchgate.net This reaction is fundamental for extending the carbon framework and introducing diverse functional groups.

Redox Reactions: The aldehyde can be easily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), or oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). These transformations provide access to alcohol and dicarboxylic acid derivatives, respectively.

Formation of Imines and Oximes: The formyl group can react with primary amines to form Schiff bases (imines) or with hydroxylamine (B1172632) to yield oximes. researchgate.net These derivatives are important for creating larger, more complex molecules and can serve as intermediates for further synthetic steps.

Table 2: Examples of Structural Variations on the Formyl Moiety

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | -CH=C(CN)₂ |

| Reduction | Sodium borohydride (NaBH₄) | -CH₂OH (Hydroxymethyl) |

| Oxidation | Potassium permanganate (KMnO₄) | -COOH (Carboxylic acid) |

| Oxime Formation | Hydroxylamine (NH₂OH) | -CH=NOH (Oxime) |

The carboxylic acid side chain is a key site for modification, often targeted to improve pharmacokinetic properties by converting it into esters or amides. These reactions typically proceed via activation of the carboxyl group.

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For more sensitive substrates, conversion to an acyl chloride followed by reaction with an alcohol is a viable route.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is frequently mediated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.comthermofisher.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is highly efficient for creating a diverse range of amide analogues. researchgate.net

Table 3: Examples of Derivatization of the Carboxylic Acid Functionality

| Derivative Type | Reagent Example | Coupling Agent | Resulting Functional Group |

|---|---|---|---|

| Methyl Ester | Methanol | H₂SO₄ (catalytic) | -COOCH₃ |

| Ethyl Ester | Ethanol | Dicyclohexylcarbodiimide (DCC) | -COOCH₂CH₃ |

| Benzylamide | Benzylamine | EDAC/HOBt | -C(O)NHCH₂Ph |

| Morpholinamide | Morpholine | EDAC/HOBt | -C(O)N(CH₂CH₂)₂O |

To explore a broader chemical space, modifications can extend to the core indole structure itself, either by building new fused rings or by substituting the existing benzene portion.

Fused Ring Systems: The indole scaffold can serve as a template for constructing more complex polycyclic systems. For example, indole-3-carboxaldehydes can undergo condensation with anthranilamides in the presence of an acid catalyst to form 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov This reaction creates a new six-membered heterocyclic ring fused to a benzene ring, significantly increasing the structural complexity. Strategies like the intramolecular Heck arylation are also powerful tools for constructing fused polycyclic indole systems. beilstein-journals.org

Substitution on the Benzene Ring: Introducing substituents onto the benzene ring of the indole core allows for fine-tuning of the molecule's properties. Electrophilic aromatic substitution reactions, such as bromination, can be performed on the polymer-bound indole. aalto.fi The resulting bromo-substituted indole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds with various boronic acids. aalto.fi This two-step sequence provides a versatile method for accessing a wide array of 4-, 5-, 6-, and 7-substituted indole derivatives.

Table 4: Examples of Fused Ring and Benzene Ring Modifications

| Modification Type | Reaction Sequence | Position of Modification | Resulting Structure |

|---|---|---|---|

| Fused Ring Annulation | Condensation with Anthranilamide | C2-C3 | Fused Quinazolinone Ring |

Investigation of Biological Activities and Underlying Mechanisms in in Vitro and Non Human Biological Systems

Antioxidant Activity Profiling of 2-(2-formyl-1H-indol-3-yl)acetic acid and its Analogues

The antioxidant capacity of indole (B1671886) derivatives is a subject of considerable scientific interest. In vitro studies have shown that Indole-3-acetic acid (IAA), the parent compound of this series, possesses antioxidant properties that are comparable in potency to other indolic compounds when not in the presence of peroxidase researchgate.netnih.gov. The antioxidant activity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds mdpi.comresearchgate.netnih.gov. While specific DPPH assay results for this compound are not extensively documented, research on related indole acetic acid derivatives demonstrates their potential. For instance, a study on various substituted indole acetic acid derivatives confirmed their antioxidant action using the DPPH test nih.gov.

In one study, a series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and evaluated. One of the most active compounds in the series, designated 5b, demonstrated a 32% inhibition of free radicals at a concentration of 50 μg/mL in a DPPH-based free radical scavenging assay nih.gov. This highlights the potential of the core indole-3-acetic acid structure to be modified into effective antioxidant agents.

Table 1: DPPH Free Radical Scavenging Activity of an Indole-3-Acetic Acid Analogue

| Compound | Concentration (μg/mL) | % Radical Scavenging |

|---|---|---|

| IAA-derived Schiff Base (5b) | 50 | 32% |

Data sourced from a study on Schiff base triazoles derived from Indole-3-acetic acid nih.gov.

Beyond simple chemical assays, the protective effects of IAA have been observed in cellular models. Indole-3-acetic acid has been shown to attenuate the generation of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells mdpi.comnih.gov. This suggests a direct role in neutralizing free radicals within a biological context, thereby protecting cells from oxidative damage. These findings point to the potential of IAA and its derivatives to mitigate inflammatory responses associated with oxidative stress mdpi.comnih.gov.

Antimicrobial Efficacy Against Pathogenic Microorganisms

Derivatives of indole-3-acetic acid have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The core indole structure is a key motif in heterocyclic chemistry and is found in many compounds with antimicrobial properties researchgate.net.

Analogues of this compound have been tested against both Gram-positive and Gram-negative bacteria. A series of indole-3-carboxamido-polyamine conjugates were evaluated for their antimicrobial activity against a panel of bacteria, including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii mdpi.com.

Similarly, Schiff base triazoles derived from Indole-3-acetic acid showed promising antibacterial activity. Specific derivatives, 5e and 5f, exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against P. aeruginosa and K. pneumoniae, respectively nih.gov. Indole-3-acetic acid itself has also been investigated for its effect on Pseudomonas aeruginosa, where it was found to significantly inhibit biofilm formation, a key factor in bacterial virulence and persistence nih.gov.

Table 2: Minimum Inhibitory Concentration (MIC) of Indole-3-Acetic Acid Analogues Against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| IAA-derived Schiff Base (5e) | Pseudomonas aeruginosa | 3.12 |

| IAA-derived Schiff Base (5f) | Klebsiella pneumoniae | 3.12 |

Data from a study on Schiff bases derived from Indole-3-acetic acid nih.gov.

The antifungal potential of indole derivatives has been explored against various fungal pathogens. Indole-3-acetic acid produced by Streptomyces sp. demonstrated strong antagonistic activity against significant soil-borne phytopathogenic fungi, Rhizoctonia solani and Fusarium oxysporum microbiologyjournal.org. The observed mechanism included the disintegration of fungal mycelia microbiologyjournal.org.

Furthermore, synthetic 3-indolyl-3-hydroxy oxindole derivatives, which are structurally related to IAA, have been assessed for their in vitro antifungal activities against five plant pathogenic fungi. Several of these compounds displayed broad-spectrum antifungal activity that was comparable or superior to commercial fungicides nih.gov. For instance, compound 3u from this series showed excellent activity against Rhizoctonia solani, with an EC₅₀ value of 3.44 mg/L nih.gov. The proposed mechanism for some antifungal agents involves targeting the fungal cell membrane by interacting with ergosterol, a key sterol for maintaining membrane fluidity and function nih.gov.

Table 3: Antifungal Activity (EC₅₀) of an Indole Analogue Against a Plant Pathogen

| Compound | Fungal Strain | EC₅₀ (mg/L) |

|---|---|---|

| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 |

Data from a study on synthetic 3-indolyl-3-hydroxy oxindole derivatives nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Staphylococcus aureus |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Klebsiella pneumoniae |

| Acinetobacter baumannii |

| Rhizoctonia solani |

| Fusarium oxysporum |

Based on a comprehensive search for scientific literature, there is currently insufficient data available to generate a detailed article on the specific biological activities of This compound corresponding to the requested outline.

The investigation into the biological activities and underlying mechanisms of this particular chemical compound in the specified areas does not appear to be published in the accessible scientific literature. Searches for "this compound" and its synonym "2-formyl-indole-3-acetic acid" did not yield specific results for the following topics:

Minimum Inhibitory Concentrations (MIC) in Microbiological Assays: While the antimicrobial properties of various indole derivatives have been studied, no specific MIC data was found for this compound.

Protein Kinase Inhibitory Potential: Research is available on the protein kinase inhibitory activity of compounds derived from indole-3-acetic acid, but not for the 2-formyl derivative itself.

Evaluation of Tyrosinase Enzyme Inhibition: Although related molecules like indole-3-acetic acid and indole-3-carbaldehyde have been investigated as tyrosinase inhibitors, studies on the inhibitory potential of this compound are not available.

Other Relevant Enzyme Targets: No specific information was found regarding the modulation of other enzyme targets by this compound.

Modulation of Cellular Oxidative Stress Pathways: The antioxidant and anti-inflammatory properties of the parent compound, indole-3-acetic acid, have been documented. However, there is no specific research on how the 2-formyl substitution impacts these activities in non-human cellular models.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for the compound “this compound” at this time. Further experimental research would be required to investigate these specific biological activities.

Cellular and Molecular Mechanism Exploration in Non-Human Contexts

Impact on Inflammatory Signaling Cascades (e.g., NF-kB, COX-2 expression)

While direct research on this compound is limited, studies on its parent compound, indole-3-acetic acid (IAA), reveal a complex, context-dependent influence on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2). The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes nih.gov.

The impact of IAA on these pathways appears to be dual in nature. In certain pathological conditions, such as chronic kidney disease, elevated levels of IAA have been shown to induce endothelial oxidative stress and inflammation. This occurs by increasing the expression of COX-2 and activating the AhR/p38MAPK/NF-κB pathway, which can contribute to heightened cardiovascular risk researchgate.net. Cyclooxygenase-2 is an enzyme that is rapidly induced by inflammatory stimuli and plays a significant role in mediating inflammatory states plos.orgnih.govnih.gov.

Conversely, in other cellular contexts, IAA can exert anti-inflammatory effects. In endothelial cells, IAA has been observed to reduce inflammation by inhibiting NF-κB activity researchgate.net. This mechanism involves the activation of USP40, which enhances the deubiquitination of HSP90β, ultimately suppressing the NF-κB signaling cascade researchgate.net. Further supporting the anti-inflammatory potential of indole derivatives, indole-3-lactic acid (ILA), another tryptophan metabolite, has been shown to suppress intestinal inflammation by inhibiting the NF-κB pathway nih.gov. This suggests that indole compounds, as a class, can significantly modulate inflammatory signaling, although the specific effects can vary based on the cellular environment and the specific derivative.

Ligand Activity and Signaling via the Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and chemical metabolism frontiersin.orgyoutube.com. Upon binding to a ligand, the AhR translocates to the nucleus, forms a complex with the AhR nuclear translocator (ARNT) protein, and initiates the transcription of target genes nih.govplos.org. A wide array of compounds, including metabolites derived from the gut microbiota, can act as AhR ligands nih.govmdpi.com.

Indole-3-acetic acid (IAA), the parent compound of this compound, is a well-documented endogenous ligand for the AhR nih.govmdpi.com. It is produced by gut microbiota from the essential amino acid tryptophan. Research characterizes IAA as a low-potency agonist of the human AhR with relatively low efficacy compared to other microbial tryptophan catabolites mdpi.com.

Studies in nontransformed young adult mouse colonocyte (YAMC) cells have shown that tryptophan metabolites, including indole-3-acetate, act as weak AhR agonists and partial antagonists nih.gov. Activation of the AhR by IAA has significant downstream consequences. For instance, the IAA-AhR signaling axis is involved in promoting intestinal stem cell homeostasis and protecting intestinal integrity researchgate.net. Furthermore, IAA has been found to alleviate nonalcoholic fatty liver disease in mice by activating the AhR, which in turn negatively regulates the SREBP-1C and FAS pathways involved in liver lipid production frontiersin.orgnih.gov. This activation of AhR by IAA can also reduce liver inflammation and oxidative stress frontiersin.orgnih.gov.

Effects on Cell Viability and Proliferation in Non-Human Cell Lines (e.g., cytotoxic screening assays)

The effects of indole-3-acetic acid (IAA) on cell viability and proliferation have been investigated in several non-human cell lines, with outcomes often depending on the specific cell type and experimental conditions.

One significant finding is the conditional cytotoxicity of IAA. By itself, IAA is generally non-toxic; however, when combined with horseradish peroxidase (HRP), it can be oxidized into cytotoxic species nih.gov. In vitro studies have shown that treatment with an IAA/HRP system leads to a loss of colony-forming ability in mammalian cells, including hamster fibroblasts nih.gov. This effect is attributed to the formation of reactive intermediates like 3-methylene-2-oxindole, which can damage cellular components nih.gov. This mechanism has been proposed as a basis for targeted cancer therapy, where HRP could be directed to a tumor, activating systemically delivered, non-toxic IAA only at the tumor site nih.gov.

In other non-human cell models, the effects are more nuanced. In studies using young adult mouse colonocytes (YAMC cells), IAA was investigated for its role as an AhR ligand rather than for direct cytotoxicity nih.gov. Similarly, in mouse macrophage Raw264.7 cells, treatment with sulforaphane, which increased IAA levels, led to a reduction in the expression of proinflammatory cytokines via AhR activation, demonstrating a modulation of cell function rather than a direct cytotoxic effect frontiersin.orgnih.gov.

The following table summarizes the observed effects of Indole-3-acetic acid (IAA) on various non-human cell lines as reported in the literature.

| Cell Line | Organism | Effect | Research Focus |

| Hamster Fibroblasts | Hamster | Cytotoxic in the presence of Horseradish Peroxidase (HRP) nih.gov | Investigation of oxidative activation to cytotoxic species nih.gov |

| Young Adult Mouse Colonocyte (YAMC) | Mouse | Weak AhR agonist and partial antagonist activity nih.gov | Characterization of AhR ligand activity nih.gov |

| Raw264.7 Macrophages | Mouse | Modulated inflammatory cytokine expression (in a system where IAA levels were increased) frontiersin.orgnih.gov | Investigation of anti-inflammatory and metabolic effects via AhR frontiersin.orgnih.gov |

| T cells from AhR+/+ mice | Mouse | Promoted differentiation of Tregs while inhibiting Th17 cells plos.org | Study of immune cell differentiation plos.org |

Metabolic and Biotransformation Pathways of Indole Acetic Acid in Non Human Biological Systems

Endogenous Formation of Indole-Acetic Acid from Tryptophan Metabolism

In many organisms, the synthesis of IAA from tryptophan is the most common route. biologydiscussion.com This process can occur through several distinct tryptophan-dependent pathways, which are often categorized by their key intermediates. Three of these pathways converge on the formation of indole-3-acetaldehyde (IAAld) before its final conversion to IAA. nih.gov

Indole-3-acetaldehyde (IAAld) is a central intermediate in multiple IAA biosynthesis pathways found in both microorganisms and plants. nih.govresearchgate.net Three major tryptophan-dependent routes utilize IAAld as the penultimate compound before the formation of IAA:

The Indole-3-Pyruvic Acid (IPA) Pathway: Tryptophan is first converted to indole-3-pyruvic acid (IPA) by an aminotransferase. IPA is then decarboxylated to form IAAld by an indole-3-pyruvate decarboxylase (IPDC). nih.govcell.com This is a major pathway for IAA production in many plant-associated bacteria. nih.gov

The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine (TAM) by a tryptophan decarboxylase. Tryptamine is subsequently deaminated by an amine oxidase to produce IAAld. nih.govresearchgate.net

The Tryptophan Side-Chain Oxidase (TSO) Pathway: In some bacteria, such as Pseudomonas fluorescens, tryptophan can be directly converted to IAAld by a tryptophan side-chain oxidase. nih.govresearchgate.net

The convergence of these distinct pathways on IAAld highlights its critical role as a direct precursor to IAA. The final step, the oxidation of IAAld to IAA, is catalyzed by specific dehydrogenases. nih.govnih.gov

The conversion of tryptophan to IAA via the indole-3-acetaldehyde intermediate involves a series of specific enzymatic reactions. The key enzymes in these pathways are responsible for transamination, decarboxylation, and oxidation steps.

In the IPA pathway, the initial step is catalyzed by aminotransferases which transfer the amino group from tryptophan to an alpha-keto acid, yielding indole-3-pyruvate. nih.govcell.com The subsequent conversion of IPA to IAAld is carried out by indole-3-pyruvate decarboxylase (IPDC) . nih.gov

In the TAM pathway, the first enzyme is a tryptophan decarboxylase , a type of L-amino acid decarboxylase, which removes the carboxyl group from tryptophan to produce tryptamine. nih.govresearchgate.net Tryptamine is then acted upon by an amine oxidase to form IAAld. frontiersin.org

The final and crucial step in these pathways is the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs) or aldehyde oxidases . nih.govnih.gov These enzymes are vital housekeeping enzymes that detoxify reactive aldehydes by converting them into their corresponding carboxylic acids. nih.gov For instance, the bacterium Pseudomonas syringae utilizes a novel indole-3-acetaldehyde dehydrogenase, AldA, to catalyze the NAD-dependent formation of IAA from IAAld. nih.gov

Table 1: Key Enzymes in Tryptophan-Dependent IAA Biosynthesis via Indole-3-Acetaldehyde

| Pathway | Step | Intermediate | Enzyme Class | Example Enzyme |

| Indole-3-Pyruvic Acid (IPA) | 1. Transamination | Tryptophan -> Indole-3-Pyruvic Acid | Aminotransferase | TAA family (plants) |

| 2. Decarboxylation | Indole-3-Pyruvic Acid -> Indole-3-Acetaldehyde | Decarboxylase | Indole-3-Pyruvate Decarboxylase (IPDC) | |

| 3. Oxidation | Indole-3-Acetaldehyde -> Indole-3-Acetic Acid | Aldehyde Dehydrogenase | AldA (P. syringae) | |

| Tryptamine (TAM) | 1. Decarboxylation | Tryptophan -> Tryptamine | L-Amino Acid Decarboxylase | Tryptophan Decarboxylase |

| 2. Deamination | Tryptamine -> Indole-3-Acetaldehyde | Amine Oxidase | Bacterial Amine Oxidase | |

| 3. Oxidation | Indole-3-Acetaldehyde -> Indole-3-Acetic Acid | Aldehyde Dehydrogenase | Aldehyde Oxidase | |

| Tryptophan Side-Chain Oxidase (TSO) | 1. Oxidation | Tryptophan -> Indole-3-Acetaldehyde | Oxidase | Tryptophan Side-Chain Oxidase |

| 2. Oxidation | Indole-3-Acetaldehyde -> Indole-3-Acetic Acid | Aldehyde Dehydrogenase | Indole-3-Acetaldehyde Dehydrogenase |

Microbial Contribution to Indole-Acetic Acid Production and Metabolism

The ability to synthesize IAA is widespread among bacteria and fungi, particularly those that interact with plants. nih.govoup.com Microorganisms utilize IAA for various purposes, including as a signaling molecule to influence host plant development and as a factor in their own physiological processes. bohrium.com

A diverse array of bacterial species, including those found in soil, water, and animal hosts, can produce IAA. wikipedia.org In mammals, IAA is a product of both endogenous processes and, significantly, the metabolic activity of colonic microbiota on dietary tryptophan. wikipedia.orgbiocrates.com Gut bacteria, especially species from the genera Clostridium and Bacteroides, are known to synthesize IAA from tryptophan. biocrates.comhmdb.ca

Microorganisms employ several tryptophan-dependent pathways for IAA synthesis, with the indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPA) pathways being the most common. nih.govmdpi.com

Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to indole-3-acetamide (IAM) by tryptophan-2-monooxygenase (IaaM), and IAM is then hydrolyzed to IAA by an IAM hydrolase (IaaH). This pathway is well-studied in plant pathogens like Agrobacterium tumefaciens and Pseudomonas savastanoi. nih.govmdpi.com

Other Pathways: The tryptamine (TAM), indole-3-acetonitrile (IAN), and tryptophan side-chain oxidase (TSO) pathways are also found in various microorganisms. nih.gov The existence of multiple pathways within a single bacterial strain is common. oup.com

The production of IAA by microorganisms often depends on the availability of external tryptophan, as it is an energetically costly amino acid for microbes to produce themselves. nih.govnih.gov

Beyond its role as a phytohormone mimic, IAA functions as an important signaling molecule within microbial communities and in microbe-host interactions. oup.combohrium.com For bacteria that colonize plants, producing IAA is a strategy to interact with the host, which can lead to outcomes ranging from plant growth promotion to pathogenesis. researchgate.netbohrium.com By manipulating the host's auxin levels, bacteria can stimulate root development to enhance nutrient availability or circumvent plant defense mechanisms. researchgate.net

In the context of the mammalian gut, microbially-produced IAA is a key metabolite that contributes to host health. It plays a role in maintaining the integrity of the gut epithelial barrier, modulating the immune system, and exerting anti-inflammatory effects, often through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov Therefore, IAA serves as a crucial communication molecule linking the metabolic activities of the gut microbiota with host physiology. nih.gov

Plant Metabolism of Indole-Acetic Acid

Plants must strictly regulate the levels of active IAA to ensure proper growth and development. nih.gov This control is achieved through a balance of biosynthesis, transport, and metabolic inactivation. The primary metabolic pathways for reducing active IAA levels are irreversible oxidation and reversible conjugation. nih.gov

When IAA enters plant tissues, it can be metabolized in several ways:

Conjugation: IAA can be conjugated to sugars (forming glycoside esters) or to amino acids and small peptides. nih.gov In many plant species, IAA is commonly conjugated with amino acids like aspartic acid and glutamic acid. oup.comnih.gov For example, in Arabidopsis, indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (IAGlu) are major conjugates formed when IAA levels are high. nih.govnih.gov These conjugation reactions are viewed as a mechanism to temporarily inactivate and store IAA. However, studies in Arabidopsis suggest that these specific conjugates may not be hydrolyzed back to free IAA to a significant extent. nih.gov

Oxidation (Catabolism): The primary catabolic pathway for IAA in many plants is oxidation, leading to the formation of 2-oxindole-3-acetic acid (OxIAA). nih.govnih.gov This is considered an irreversible inactivation step. At low physiological concentrations of IAA, the oxidation pathway to OxIAA is the dominant metabolic route. nih.gov The resulting OxIAA can also be further conjugated, for instance, to a hexose moiety. nih.gov

The balance between these pathways is concentration-dependent. At low IAA levels, oxidation is the main route of metabolism, while at higher concentrations, conjugation to amino acids is markedly induced. nih.govnih.gov This intricate metabolic grid allows plants to finely tune the concentration of this potent growth regulator.

Table 2: Major Metabolites of Indole-3-Acetic Acid in Plants

| Metabolic Process | Metabolite | Precursor | Notes |

| Conjugation | Indole-3-acetyl aspartic acid (IAAsp) | Indole-3-acetic acid | A major conjugate in many plants; formation is induced by high IAA levels. nih.govnih.gov |

| Indole-3-acetyl glutamate (IAGlu) | Indole-3-acetic acid | Identified as a primary conjugate in Arabidopsis. nih.gov | |

| OxIAA-hexose conjugate | 2-oxindole-3-acetic acid | A conjugated form of the primary oxidation product. nih.gov | |

| Oxidation | 2-oxindole-3-acetic acid (OxIAA) | Indole-3-acetic acid | The main product of irreversible IAA catabolism. nih.govnih.gov |

| Oxindole-3-acetylaspartic acid (OxIAAsp) | Indole-3-acetyl aspartic acid | An oxidation product of the IAA-aspartate conjugate. nih.gov |

Catabolic Pathways and Degradation Mechanisms in Plant Tissues

The catabolism, or degradation, of IAA is a critical mechanism for regulating auxin levels and removing excess hormone. biologydiscussion.com The primary catabolic pathway in plants involves the oxidation of the indole (B1671886) ring. nih.gov

In Arabidopsis, the main oxidative product of IAA is 2-oxindole-3-acetic acid (OxIAA). nih.govnih.gov This conversion is a key mechanism for the irreversible inactivation of IAA and is considered a major component of the homeostatic control of the IAA pool. nih.gov The formation of OxIAA has been observed in numerous plant species. nih.gov

In addition to direct oxidation, IAA can be inactivated through decarboxylation, often mediated by enzymes like peroxidases and IAA-oxidases. biologydiscussion.com This process breaks down the IAA molecule, leading to a loss of hormonal activity. biologydiscussion.com The activity of these enzymes can be influenced by various cofactors, such as monophenols, and environmental cues like blue light and UV radiation. biologydiscussion.com While bacterial degradation pathways have been identified, such as the conversion of IAA to catechol, the primary mechanism within plant tissues is oxidation to OxIAA. asm.orgmdpi.com

Studies in Arabidopsis have shown that at low, near-endogenous IAA concentrations (below 0.5 μM), the majority of IAA metabolism occurs via the OxIAA pathway. nih.govnih.gov This highlights the importance of oxidative degradation in maintaining basal auxin levels.

Formation and Physiological Roles of Conjugated Forms of Indole-Acetic Acid

Besides biosynthesis and catabolism, plants regulate the pool of active IAA through conjugation, which involves linking the IAA molecule to other small molecules via an ester or amide bond. nih.gov This process is reversible for some conjugates, providing a mechanism for storing and releasing active IAA when needed. acs.org Conjugated forms can constitute up to 90% of the total IAA in a plant. biologydiscussion.comnih.gov

IAA can be conjugated to a variety of molecules, including:

Amino Acids: IAA is commonly conjugated to amino acids. nih.gov In Arabidopsis, the primary amino acid conjugates are indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (IAGlu). nih.govnih.gov These are formed by the GH3 family of enzymes. nih.gov Other amino acid conjugates, including those with alanine, glycine, and valine, have also been identified in other plant systems. oup.com

Sugars: Ester-linked conjugates with sugars are also common. Indole-3-acetyl-myo-inositol and indole-3-acetyl-glucose are significant storage forms of IAA, particularly in the seeds of cereals like maize. acs.org

Peptides and Proteins: There is growing evidence for the existence of IAA conjugated to small peptides and even proteins, where IAA is attached as a prosthetic group. oup.comnih.gov

The formation of these conjugates serves several key physiological roles:

Homeostasis: Conjugation is a primary mechanism for homeostatic control of free IAA levels. nih.govoup.com When free IAA concentrations become too high, the rate of conjugation increases, effectively sequestering the excess hormone. nih.govnih.gov For example, at higher IAA concentrations (e.g., 5 μM), the formation of IAAsp and IAGlu is markedly induced in Arabidopsis. nih.govnih.gov

Storage: Conjugates, especially those found in seeds like IAA-myo-inositol, act as a storage pool of auxin that can be hydrolyzed to release free IAA to support the growth of the seedling. biologydiscussion.comacs.orgoup.com

Transport: Some conjugates are believed to be transport forms of IAA. For instance, IAA-myo-inositol is thought to be the form in which auxin is transported from the seed to the shoot in maize. acs.org

Protection and Catabolism: Conjugation protects IAA from degradation by oxidases. biologydiscussion.com Some conjugates, such as IAAsp and IAA-Glu, are considered catabolic conjugates in Arabidopsis, as they are not readily hydrolyzed back to free IAA and can be further oxidized themselves. nih.govnih.gov

Interestingly, some conjugates may have unique biological activities. For example, IAA-Asp, in addition to being a catabolic product, has been shown to be hijacked by certain plant pathogens to promote disease development by modulating the transcription of virulence genes. nih.gov

Table 2: Common IAA Conjugates in Plants and Their Proposed Functions

| Conjugate Class | Specific Examples | Linkage Type | Primary Function(s) | Reversible? |

| Amino Acid Conjugates | Indole-3-acetyl-aspartic acid (IAAsp), Indole-3-acetyl-glutamic acid (IAGlu) | Amide | Homeostasis, Catabolism nih.govnih.gov | No (in Arabidopsis) nih.gov |

| Amino Acid Conjugates | Indole-3-acetyl-alanine (IAA-Ala), Indole-3-acetyl-leucine (IAA-Leu) | Amide | Storage nih.gov | Yes nih.gov |

| Sugar Conjugates | Indole-3-acetyl-myo-inositol, Indole-3-acetyl-glucose | Ester | Storage, Transport acs.org | Yes biologydiscussion.com |

| Peptide/Protein Conjugates | IAA-modified peptides and proteins | Amide | Storage, Regulation nih.gov | Degradation releases IAA nih.gov |

Computational Chemistry and in Silico Approaches for 2 2 Formyl 1h Indol 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of 2-(2-formyl-1H-indol-3-yl)acetic acid. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers have been able to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its optimized geometry. These calculations reveal crucial bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

| Parameter | Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with basis set |

| Key Bond Lengths (Å) | C=O, C-N, C-C, O-H |

| Key Bond Angles (°) | O-C-C, C-N-C, C-C-H |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is vital for understanding how the molecule might participate in chemical reactions, including those within a biological system.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within this compound. This map is color-coded to indicate regions of varying electron density. Typically, red areas signify electron-rich regions, which are prone to electrophilic attack, while blue areas represent electron-deficient regions, susceptible to nucleophilic attack. Green areas indicate neutral electrostatic potential.

For this compound, the MEP surface highlights the electronegative oxygen atoms of the formyl and carboxylic acid groups as regions of high negative potential. The hydrogen atoms, particularly the one on the indole (B1671886) nitrogen and the carboxylic acid, are typically areas of positive potential. This map is invaluable for predicting how the molecule will interact with other molecules, including receptor sites on proteins.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic delocalization within the indole ring and the influence of the formyl and acetic acid substituents. This information helps to explain the molecule's observed chemical properties and reactivity.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a larger macromolecule, typically a protein receptor or an enzyme. These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Binding Affinity and Orientation with Target Receptors or Enzymes

Molecular docking simulations predict the preferred binding pose of this compound within the active site of a target protein. The simulation software calculates a binding affinity, often expressed as a binding energy or a docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

These simulations also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. By identifying the key amino acid residues involved in these interactions, researchers can gain a detailed understanding of the binding mode. This knowledge is essential for designing more potent and selective inhibitors or modulators of the target protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Description |

| Binding Affinity (kcal/mol) | Predicted strength of the ligand-receptor interaction |

| Interacting Amino Acid Residues | Key residues in the binding site forming interactions |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |

| Root Mean Square Deviation (RMSD) | Measure of the similarity between the predicted and a reference pose |

Identification of Key Interacting Residues and Binding Sites

The specific binding of this compound to a biological target, such as an enzyme or receptor, is dictated by a series of non-covalent interactions between the ligand and the amino acid residues within the binding site. The chemical structure of the compound allows for several key types of interactions:

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The carboxylic acid group (-COOH) contains both a hydrogen bond donor (the hydroxyl hydrogen) and two acceptors (the carbonyl and hydroxyl oxygens). The indole ring's nitrogen atom (-NH) acts as a hydrogen bond donor, while the oxygen of the formyl group (-CHO) serves as an acceptor. Consequently, amino acid residues like Arginine, Lysine, Aspartate, Glutamate, Serine, Threonine, Asparagine, and Glutamine would be key interacting partners in a binding pocket.

Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate (-COO⁻), which can form strong ionic bonds or salt bridges with positively charged residues such as Lysine (Lys) and Arginine (Arg).

π-Stacking and Hydrophobic Interactions: The bicyclic indole ring is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The hydrophobic nature of the indole ring also favors interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Induced Hydrogen Bonds: The formyl group's C-H bond can, in certain environments, act as a weak hydrogen bond donor, particularly when the formyl oxygen is strongly coordinated to a Lewis acidic center, such as a metal ion or another electron-deficient group within the receptor.

Computational molecular docking simulations are employed to predict the preferred binding pose of this compound within a target's active site. These simulations would identify a constellation of residues that provide the most favorable energetic interactions, thus defining the putative binding site and highlighting the specific residues crucial for affinity and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and System Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent.

Once a promising binding pose is identified through docking, it is subjected to MD simulations to assess its stability. sciencescholar.us A simulation typically runs for a duration of nanoseconds to microseconds, tracking the movements of every atom in the system. The stability of the complex is evaluated using several metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its starting pose is monitored. A stable, low RMSD value over time suggests that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify which parts of the protein and ligand are flexible or rigid. This can reveal how the protein adapts to the ligand's presence.

Interaction Energy Analysis: Throughout the simulation, the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and key residues can be monitored to confirm their persistence and strength.

These simulations are critical for validating docking results and ensuring that the predicted binding mode is physically realistic and stable under physiological conditions. sciencescholar.usnih.gov

The presence of water as a biological solvent has a profound impact on molecular recognition and conformation. MD simulations explicitly model thousands of water molecules, providing a realistic environment to study these effects. The solvent can mediate interactions between the ligand and receptor and influences the conformational preferences of the ligand itself.

For this compound, the acetic acid side chain has rotational freedom. MD simulations can explore the conformational landscape of this side chain, revealing its preferred orientation in both the unbound state in solution and when bound to a receptor. The simulations show how water molecules form a hydration shell around the polar formyl and carboxylic acid groups, which must be displaced for the ligand to enter a typically more hydrophobic binding pocket—a key factor in the thermodynamics of binding.

Cheminformatics and In Silico ADMET Prediction for Research Compound Prioritization

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of a compound's physicochemical and pharmacokinetic properties. This is crucial for early-stage drug discovery to filter out candidates that are likely to fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. espublisher.com

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral bioavailability. wikipedia.orgunits.itdrugbank.com The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The calculated physicochemical properties for this compound are evaluated against these criteria to provide a preliminary assessment of its drug-like potential.

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 203.19 | ≤ 500 | Yes |

| LogP (predicted) | 1.4 - 1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (Indole N-H, Carboxylic O-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (Formyl O, Carboxylic C=O, Carboxylic O-H) | ≤ 10 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Beyond simple rules like Lipinski's, more sophisticated computational models are used to predict specific ADME properties. These models are often built from large datasets of experimental results from non-human models (e.g., rodent studies, in vitro cell assays). japsonline.comneliti.comnih.gov For this compound, a typical in silico ADME profile would assess the following parameters to guide its prioritization in a research pipeline.

| ADME Parameter | Predicted Property/Model Used | Importance in Research Prioritization |

|---|---|---|

| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Predicts oral absorption and ability to cross the intestinal wall. |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | Determines the fraction of free compound available to act on the target and its potential for CNS effects. |

| Metabolism | Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4) | Flags potential for drug-drug interactions and predicts metabolic stability. |

| Excretion | Predicted clearance rate, potential for renal transport | Estimates the compound's half-life in the body. |

While specific predicted values for this compound are not publicly available, these in silico models would be essential for comparing it against other research candidates. japsonline.com A favorable profile—good predicted absorption, low-to-moderate plasma protein binding, no significant CYP inhibition, and a reasonable clearance rate—would increase its priority for further preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.